An In-depth Technical Guide to Broussonin A: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Broussonin A: Chemical Structure, Properties, and Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific information on a compound named "2'-O-Methylbroussonin A." This document provides a comprehensive overview of the parent compound, Broussonin A. A concluding section discusses the theoretical implications of 2'-O-methylation on the structure and function of Broussonin A based on general chemical and pharmacological principles.
Introduction
Broussonin A is a naturally occurring diarylpropane compound isolated from the bark of plants such as Broussonetia papyrifera and Broussonetia kazinoki.[1] As a phytoalexin, it is produced by the plant in response to stress or infection.[2] This polyphenolic compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, which suggest its potential as a lead compound for drug discovery. This guide summarizes the current knowledge on the chemical structure, physicochemical properties, and key biological effects of Broussonin A, including its mechanisms of action and relevant experimental protocols.
Chemical Structure and Properties
Broussonin A is characterized by a 1,3-diarylpropane skeleton. The chemical structure and key properties are summarized below.
Chemical Structure:
(A simplified representation, for the full structure please refer to chemical databases)
Physicochemical Properties of Broussonin A:
| Property | Value | Source |
| CAS Number | 73731-87-0 | [2] |
| Molecular Formula | C₁₆H₁₈O₃ | [2] |
| Molecular Weight | 258.32 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activities and Mechanisms of Action
Broussonin A exhibits a range of biological activities, with the most well-documented being its anti-angiogenic, anti-inflammatory, and estrogenic effects.
Anti-Angiogenic Activity
Broussonin A has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is primarily mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3][4][5]
Key findings include:
-
Suppression of VEGF-A-stimulated proliferation of endothelial cells.[1][5]
-
Inhibition of endothelial cell migration, invasion, and tube formation.[1][3]
-
Abrogation of microvessel formation from rat aortic rings.[1][5]
-
Down-regulation of integrin β1 expression, which is crucial for cell-matrix adhesion and signaling.[3][5]
Signaling Pathway:
Broussonin A exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2, which in turn blocks downstream signaling cascades including the ERK, Akt, and p38 MAPK pathways.[3]
Caption: Broussonin A Anti-Angiogenic Signaling Pathway.
Anti-Inflammatory Activity
Broussonin A demonstrates anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) stimulated by lipopolysaccharide (LPS).[2] This effect is mediated through the modulation of the NF-κB signaling pathway and the downregulation of the Akt and ERK signaling pathways.[2]
Estrogenic Activity
Studies have shown that Broussonin A exhibits estrogenic activity.[2] It displays ligand-binding activity to the estrogen receptor and can induce the transcriptional activity of estrogen-responsive element-luciferase reporter genes.[2] This suggests that Broussonin A may have potential applications in conditions related to estrogen deficiency.[2]
Other Activities
-
Butyrylcholinesterase (BChE) Inhibition: Broussonin A is a potent inhibitor of BChE with an IC₅₀ of 4.16 µM.[1]
-
Inhibition of Adipocyte Differentiation: It has been shown to significantly inhibit the differentiation of 3T3-L1 cells into adipocytes.[2]
Experimental Protocols
Detailed experimental methodologies for assessing the biological activities of Broussonin A are crucial for reproducible research. Below are summaries of key experimental protocols cited in the literature.
Cell Proliferation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method: HUVECs are seeded in 96-well plates. After 24 hours, the cells are treated with varying concentrations of Broussonin A (e.g., 0.1-10 µM) for 30 minutes, followed by stimulation with VEGF-A. Cell proliferation is assessed after a set incubation period (e.g., 48 hours) using a cell counting kit or by direct cell counting.
Endothelial Cell Migration and Invasion Assays
-
Method (Migration): A wound-healing assay is performed. A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with Broussonin A and VEGF-A. The rate of wound closure is monitored and quantified over time.
-
Method (Invasion): A Transwell assay is used. HUVECs are seeded in the upper chamber of a Matrigel-coated insert. The lower chamber contains media with VEGF-A and varying concentrations of Broussonin A. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.[6]
Tube Formation Assay
-
Method: HUVECs are seeded on a layer of Matrigel in a 96-well plate. The cells are treated with different concentrations of Broussonin A in the presence of VEGF-A. The formation of capillary-like structures (tubes) is observed and photographed after a specific incubation period (e.g., 6-12 hours). The extent of tube formation is quantified by measuring the total tube length or the number of branch points.
Western Blot Analysis for Signaling Proteins
-
Method: HUVECs are treated with Broussonin A and stimulated with VEGF-A for a short period (e.g., 15-30 minutes). The cells are then lysed, and protein extracts are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with specific primary antibodies against phosphorylated and total forms of VEGFR-2, ERK, Akt, and p38. The protein bands are visualized using a chemiluminescence detection system.
Theoretical Considerations for 2'-O-Methylbroussonin A
As previously stated, there is no available scientific literature on "2'-O-Methylbroussonin A." However, we can theorize on the potential impact of 2'-O-methylation on the properties of Broussonin A based on established chemical principles. The structure of Broussonin A contains phenolic hydroxyl (-OH) groups. 2'-O-methylation would involve the conversion of one of these hydroxyl groups to a methoxy (-OCH₃) group.
Potential Effects of 2'-O-Methylation:
-
Altered Polarity and Solubility: The replacement of a polar hydroxyl group with a less polar methoxy group would decrease the overall polarity of the molecule. This could lead to reduced solubility in polar solvents like water and increased solubility in nonpolar, lipid-based environments.
-
Modified Biological Activity: The hydroxyl groups on phenolic compounds are often crucial for their biological activity, as they can participate in hydrogen bonding with target proteins (e.g., enzymes, receptors). Methylation of a key hydroxyl group could:
-
Decrease or Abolish Activity: If the hydroxyl group is essential for binding to the active site of a target protein, its methylation would likely reduce or eliminate the biological effect.
-
Alter Target Specificity: The change in size and electronic properties from -OH to -OCH₃ could alter the binding affinity for different biological targets, potentially leading to a different pharmacological profile.
-
Enhance Membrane Permeability: The increased lipophilicity could enhance the ability of the compound to cross cell membranes, potentially leading to increased intracellular concentrations and, consequently, enhanced potency, provided the methylated form retains activity.
-
-
Changes in Metabolism: Phenolic hydroxyl groups are common sites for metabolic conjugation (e.g., glucuronidation, sulfation), which facilitates excretion. Methylation of a hydroxyl group would block this metabolic pathway at that position, potentially increasing the metabolic stability and half-life of the compound in the body.
Experimental Workflow for Investigating 2'-O-Methylbroussonin A:
Should this compound be synthesized, a logical experimental workflow to characterize it would be as follows:
Caption: Proposed workflow for the investigation of 2'-O-Methylbroussonin A.
Conclusion
Broussonin A is a promising natural product with well-documented anti-angiogenic, anti-inflammatory, and estrogenic properties. Its mechanisms of action, particularly the inhibition of the VEGFR-2 signaling pathway, make it an attractive candidate for further investigation in the context of cancer and other angiogenesis-dependent diseases. While there is currently no information on 2'-O-Methylbroussonin A, the synthesis and evaluation of this and other derivatives could provide valuable insights into the structure-activity relationships of the Broussonin A scaffold and potentially lead to the development of novel therapeutic agents with improved properties. Future research should focus on the targeted synthesis of Broussonin A analogs and their comprehensive pharmacological evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Broussonin A | CAS:73731-87-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
